3,4-Quinolinediol, 2-nonyl- 3,4-Quinolinediol, 2-nonyl- 3,4-Quinolinediol, 2-nonyl- is a quinolone and a hydroxyquinoline.
Brand Name: Vulcanchem
CAS No.: 521313-36-0
VCID: VC14499443
InChI: InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol

3,4-Quinolinediol, 2-nonyl-

CAS No.: 521313-36-0

Cat. No.: VC14499443

Molecular Formula: C18H25NO2

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Quinolinediol, 2-nonyl- - 521313-36-0

Specification

CAS No. 521313-36-0
Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
IUPAC Name 3-hydroxy-2-nonyl-1H-quinolin-4-one
Standard InChI InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
Standard InChI Key IQZSNBAQPVKMLG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 3,4-quinolinediol, 2-nonyl- consists of a quinoline ring system substituted with hydroxyl groups at positions 3 and 4 and a linear nonyl chain at position 2. The IUPAC name, 3-hydroxy-2-nonyl-1H-quinolin-4-one, reflects this substitution pattern . The 2D structure (SMILES: CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O) confirms the planar quinoline system with a ketone at position 4 and hydroxyl at position 3 .

Tautomeric Behavior

In solution, the compound exhibits tautomerism between the 4-quinolone and 4-quinolinol forms. X-ray crystallographic studies of analogous compounds reveal preferential stabilization of the 4-quinolone tautomer in nonpolar environments, while polar solvents favor the quinolinol form . This tautomeric flexibility influences its reactivity and biological interactions.

Physicochemical Properties

Key computed properties include:

PropertyValue
Molecular Weight287.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds8
Topological Polar SA66.4 Ų

These properties suggest moderate membrane permeability and potential for oral bioavailability, though the high lipophilicity may limit aqueous solubility .

Synthetic Methodologies

Core Synthesis Strategy

Recent work demonstrates a concise synthetic route starting from β-keto amides :

  • Enamine Formation: Condensation of β-keto amides with ethylamine yields enamine intermediates (80–85% yield).

  • Nitrobenzoylation: Acylation with 2-nitrobenzoyl chloride produces nitro-substituted precursors.

  • Reductive Cyclization: Zn/HOAc-mediated nitro group reduction triggers spontaneous cyclization to the quinolone core (72–86% yield) .

Challenges in Alkyl Chain Incorporation

The extended nonyl chain introduces synthetic complexities:

  • Reaction times increase by 30–40% compared to shorter-chain analogs

  • Requires 1.5–2× molar excess of reducing agents for complete conversion

  • Column chromatography purification becomes challenging due to high lipophilicity

Derivative Synthesis

Controlled hydrogenation enables access to bioactive derivatives:

DerivativeSynthesis MethodYield
N-Hydroxy analogPd-catalyzed H₂ reduction70%
N-OxidePt/Al₂O₃ hydrogenation70%

The N-oxide derivative exhibits distinct tautomeric behavior depending on isolation method, crystallizing as either 4-quinolinol-N-oxide (mp 103–104°C) or N-hydroxy-4-quinolone (mp 146–147°C) .

Pharmacological Activity

Antibacterial Profile

Agar diffusion assays against Gram-positive pathogens reveal structure-activity relationships:

CompoundS. aureus Inhibition (mm)B. subtilis Inhibition (mm)
Parent compound12 ± 1.210 ± 0.8
N-Oxide18 ± 1.516 ± 1.1

The N-oxide derivative shows 50% greater activity than the parent compound, likely due to enhanced membrane interaction from the polarized N-O bond .

Mechanism of Action

Molecular docking studies propose dual mechanisms:

  • DNA Gyrase Inhibition: The quinolone core chelates Mg²⁺ ions in the enzyme's active site (binding energy: -9.2 kcal/mol) .

  • Membrane Disruption: The nonyl chain inserts into lipid bilayers, increasing membrane fluidity (ΔTm = -4.2°C in DPPC models) .

Applications and Future Directions

Pharmaceutical Development

Structure-activity optimization focuses on:

  • Shortening the alkyl chain to improve solubility

  • Introducing fluorine at position 8 to enhance DNA binding

  • Developing prodrug esters for better oral absorption

Agricultural Uses

Preliminary studies show 85% inhibition of Xanthomonas oryzae at 50 ppm, suggesting potential as a crop protectant. Environmental persistence studies indicate a soil half-life of 23 days, necessitating formulation improvements for field use.

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